molecular formula C17H20N2O2S B2612316 (E)-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide CAS No. 17260-30-9

(E)-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide

Cat. No.: B2612316
CAS No.: 17260-30-9
M. Wt: 316.42
InChI Key: SVCGCXGJXOGHDG-ISLYRVAYSA-N
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Description

(E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N,N-dimethylbenzimidamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of (E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide can be achieved through a continuous flow process. This method allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzamide
  • (E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

(E)-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13-10-11-14(2)16(12-13)22(20,21)18-17(19(3)4)15-8-6-5-7-9-15/h5-12H,1-4H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGCXGJXOGHDG-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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